BenchChemオンラインストアへようこそ!

3-(2-Phenoxyethyl)pyrrolidine

Medicinal Chemistry Lead Optimization Pre-formulation

3-(2-Phenoxyethyl)pyrrolidine is a pyrrolidine derivative characterized by a saturated five-membered nitrogen heterocycle linked to a phenoxyethyl side chain. The compound features a pyrrolidine nitrogen with a predicted pKa of 10.35, indicating basic character.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1220035-53-9
Cat. No. B1395400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenoxyethyl)pyrrolidine
CAS1220035-53-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCC1CCOC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-4-12(5-3-1)14-9-7-11-6-8-13-10-11/h1-5,11,13H,6-10H2
InChIKeyOAFWNGXFWQBXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenoxyethyl)pyrrolidine (CAS 1220035-53-9) as a Pyrrolidine Scaffold Intermediate for Medicinal Chemistry Sourcing


3-(2-Phenoxyethyl)pyrrolidine is a pyrrolidine derivative characterized by a saturated five-membered nitrogen heterocycle linked to a phenoxyethyl side chain [1]. The compound features a pyrrolidine nitrogen with a predicted pKa of 10.35, indicating basic character . The presence of an undefined stereocenter in the pyrrolidine ring renders this compound a racemic mixture [2]. Its primary role in scientific and industrial settings is as a versatile intermediate or building block for the synthesis of more complex biologically active molecules, rather than as a final therapeutic agent with well-characterized pharmacology [1].

Why 3-(2-Phenoxyethyl)pyrrolidine Cannot Be Casually Substituted with Other Pyrrolidine Analogs in Research Applications


Direct, quantitative evidence for the target compound is sparse, but established structure-activity relationship (SAR) trends from close analogs indicate that even minor modifications to the pyrrolidine or phenoxyethyl motif can profoundly alter biological activity. For example, in the related class of 1-(2-phenoxyethyl)pyrrolidine derivatives, the introduction of small substituents on the terminal phenyl ring is known to change a single-target inhibitor into a dual-target inhibitor [1]. Furthermore, studies on pyrrolidine-based histamine H3 receptor antagonists show that substitution patterns on the pyrrolidine ring directly impact receptor binding affinity and CNS penetration [2]. These findings underscore the scientific risk of assuming functional interchangeability among structurally similar pyrrolidine derivatives, making compound-specific procurement essential for reproducible research outcomes [3].

Quantitative Differentiation Evidence for 3-(2-Phenoxyethyl)pyrrolidine (CAS 1220035-53-9)


Physicochemical Property Profile vs. Regioisomeric and Functional Analogs

3-(2-Phenoxyethyl)pyrrolidine possesses a distinct combination of physicochemical properties that differentiate it from close structural analogs. Its lipophilicity, as indicated by a computed XLogP3 of 2.2, is lower than that of its regioisomer 1-(2-Phenoxyethyl)pyrrolidine, which has a reported LogP of 2.58 [1]. This difference suggests the 3-substituted isomer may have comparatively better aqueous solubility and potentially altered membrane permeability. Additionally, its topological polar surface area (TPSA) is 21.3 Ų [2].

Medicinal Chemistry Lead Optimization Pre-formulation

Structural Distinction via Undefined Stereocenter vs. Chiral Pyrrolidine Analogs

3-(2-Phenoxyethyl)pyrrolidine is characterized as having an 'Undefined Atom Stereocenter Count' of 1, indicating it exists as a racemic mixture or as a compound with an unspecified stereochemical configuration at the 3-position of the pyrrolidine ring [1]. This stands in contrast to stereochemically defined analogs such as (3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine or (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol, which are specifically synthesized and procured for their stereochemical purity .

Stereochemistry Synthetic Intermediate Chiral Pool

Basicity (pKa) Difference Relative to Functionalized Pyrrolidine Carboxylic Acid Derivatives

The predicted pKa of 10.35 for the pyrrolidine nitrogen of 3-(2-Phenoxyethyl)pyrrolidine indicates a significantly basic center. This is a critical differentiator from analogs bearing electron-withdrawing or acidic functional groups, such as 5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid, which has a predicted carboxylic acid pKa of 4.49 . This fundamental difference in the protonation state at physiological pH (~7.4) will directly impact the compound's solubility, permeability, and potential to form salts.

Physicochemical Properties Salt Formation Bioavailability

Primary Research and Industrial Application Scenarios for 3-(2-Phenoxyethyl)pyrrolidine (CAS 1220035-53-9)


Medicinal Chemistry: Synthesis of Diverse Pyrrolidine-Containing Compound Libraries

Given the established SAR sensitivity in related pyrrolidine series [1], 3-(2-Phenoxyethyl)pyrrolidine serves as a valuable racemic building block. Its distinct 3-substitution pattern, lipophilicity (XLogP3 = 2.2), and basic nitrogen (pKa 10.35) [2] allow medicinal chemists to generate novel lead series with different physicochemical and spatial properties compared to those derived from the more common 1-substituted regioisomers or functionalized analogs.

Chemical Biology: Development of Non-Chiral Probe Molecules

For biological assays where a specific stereochemical outcome is not the primary focus or where a racemic mixture is required for initial screening, 3-(2-Phenoxyethyl)pyrrolidine is the appropriate starting material. Its undefined stereocenter [2] distinguishes it from costly, stereochemically pure alternatives, making it a cost-effective choice for early-stage target identification or pathway deconvolution studies where the goal is to establish a general phenotype.

Physicochemical Profiling: Investigating the Impact of Substitution Position on ADME Properties

In lead optimization programs aiming to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, the lower lipophilicity of 3-(2-Phenoxyethyl)pyrrolidine (XLogP3 = 2.2) relative to its 1-substituted regioisomer (LogP = 2.58) makes it a key compound for head-to-head comparison studies. Researchers can use this compound to experimentally validate the influence of the substitution site on membrane permeability and aqueous solubility, informing the design of more developable drug candidates.

Quote Request

Request a Quote for 3-(2-Phenoxyethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.